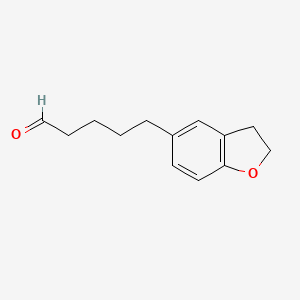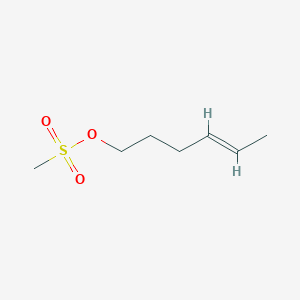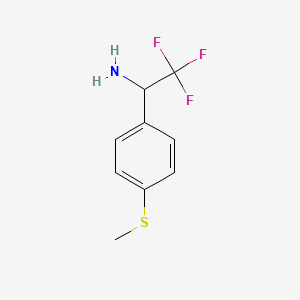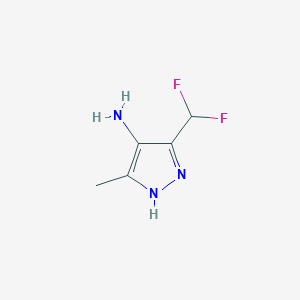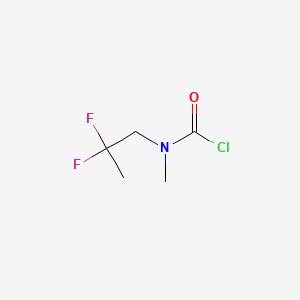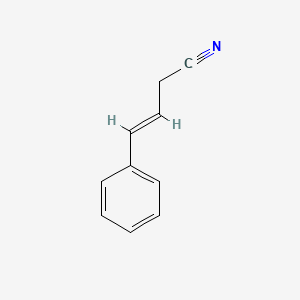
(E)-4-phenylbut-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-phenylbut-3-enenitrile is an organic compound characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
(E)-4-phenylbut-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Another method involves the dehydration of 4-phenyl-3-hydroxybutanenitrile using a strong acid such as sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-phenylbut-3-ynenitrile. This process involves the use of a palladium or platinum catalyst under hydrogen gas at pressures ranging from 5-10 atm and temperatures between 50-100°C. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(E)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenylbut-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 4-phenylbutanenitrile.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; temperatures ranging from 25-80°C.
Reduction: Hydrogen gas, palladium or platinum catalyst; pressures of 1-5 atm; temperatures between 25-50°C.
Substitution: Hydroxylamine hydrochloride, sodium hydroxide; aqueous medium; temperatures around 50-70°C.
Major Products
Oxidation: 4-phenylbut-3-enoic acid
Reduction: 4-phenylbutanenitrile
Substitution: Amidoxime derivatives
科学的研究の応用
(E)-4-phenylbut-3-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (E)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 4-phenylbutanenitrile
- 4-phenylbut-3-ynenitrile
- 4-phenylbut-3-enoic acid
Uniqueness
(E)-4-phenylbut-3-enenitrile is unique due to its specific configuration and the presence of both a phenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the (E)-configuration provides steric hindrance that can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(E)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |
InChIキー |
CQWHLNCODHOFCT-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CC#N |
正規SMILES |
C1=CC=C(C=C1)C=CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


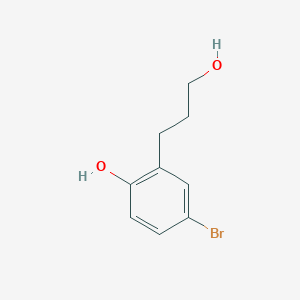
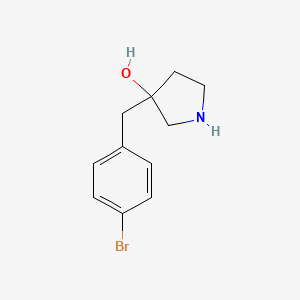
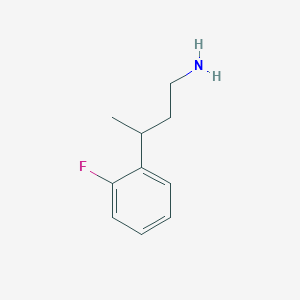
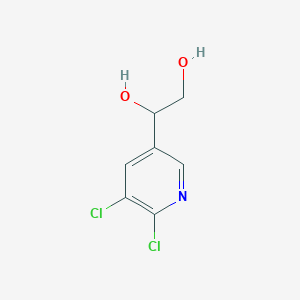
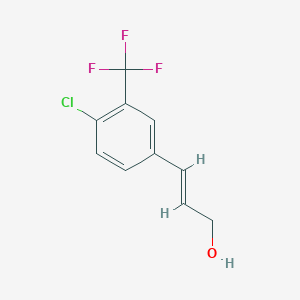
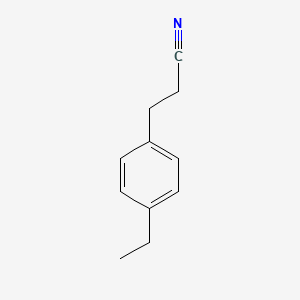
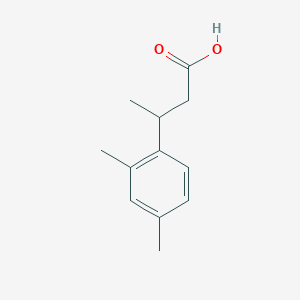
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
